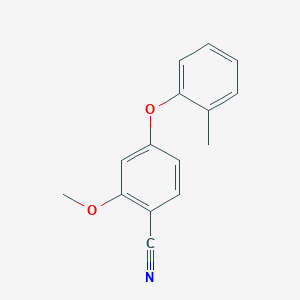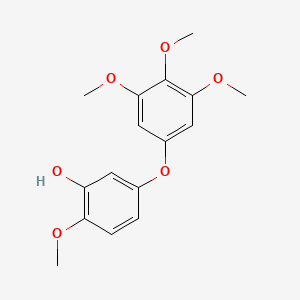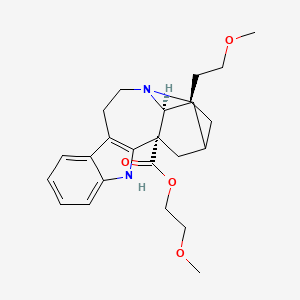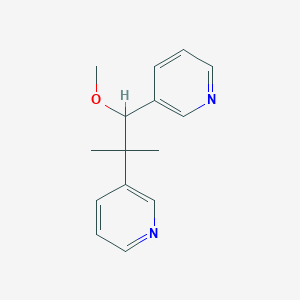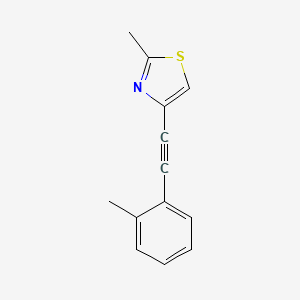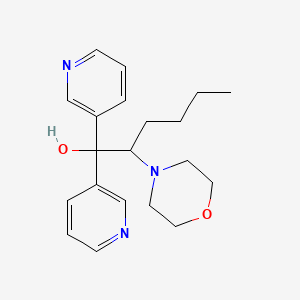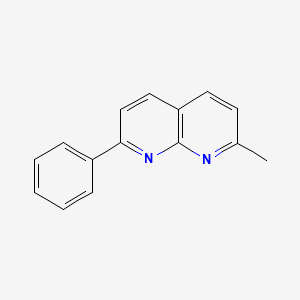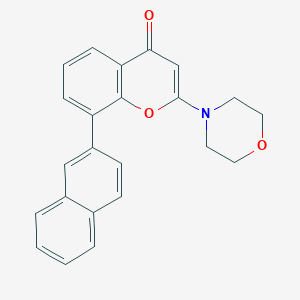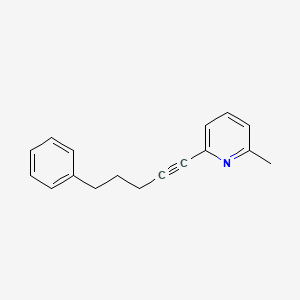
2-Methyl-6-(5-phenylpent-1-ynyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-(5-phenylpent-1-ynyl)pyridine is a chemical compound with the molecular formula C17H17N It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position and a phenylpentynyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(5-phenylpent-1-ynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and 5-phenylpent-1-yne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the pyridine and the alkyne. Reagents like base (e.g., potassium carbonate) are often employed to deprotonate the alkyne and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or recrystallization are used to isolate the final product.
化学反应分析
Types of Reactions
2-methyl-6-(5-phenylpent-1-ynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpent-1-ynyl ketones, while reduction can produce phenylpent-1-ene derivatives.
科学研究应用
2-methyl-6-(5-phenylpent-1-ynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methyl-6-(5-phenylpent-1-ynyl)pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
2-methyl-6-(phenylethynyl)pyridine: A similar compound with an ethynyl group instead of a pentynyl group.
2-methyl-6-(phenylprop-1-ynyl)pyridine: Another derivative with a propynyl group.
Uniqueness
2-methyl-6-(5-phenylpent-1-ynyl)pyridine is unique due to its longer alkyne chain, which may confer different chemical and biological properties compared to its shorter-chain analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
属性
CAS 编号 |
851854-15-4 |
|---|---|
分子式 |
C17H17N |
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-methyl-6-(5-phenylpent-1-ynyl)pyridine |
InChI |
InChI=1S/C17H17N/c1-15-9-8-14-17(18-15)13-7-3-6-12-16-10-4-2-5-11-16/h2,4-5,8-11,14H,3,6,12H2,1H3 |
InChI 键 |
NJJSTWRJIALOHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C#CCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



